Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride
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Overview
Description
Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H11NO3S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an azetidine ring, which is a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors.
Esterification and Hydrochloride Formation: The final steps involve esterification to form the methyl ester and the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 4-(3-hydroxyazetidin-3-yl)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is unique due to the combination of the azetidine and thiophene rings, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-13-8(11)6-2-14-3-7(6)9(12)4-10-5-9;/h2-3,10,12H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHFWHGFWRNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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